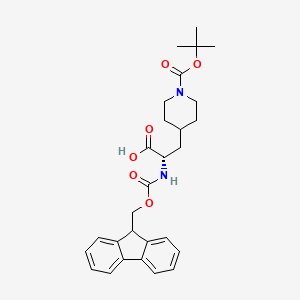

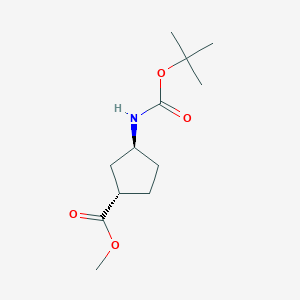

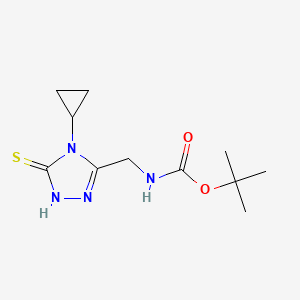

tert-Butyl ((4-cyclopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)carbamate

説明

The compound tert-Butyl ((4-cyclopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)carbamate is a chemical entity that appears to be related to a variety of tert-butyl carbamate derivatives. These derivatives are often studied for their interesting chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives can involve several chemical reactions, including cycloadditions, lithiation, and photochemical reactions. For instance, the 1,3-dipolar cycloaddition is a common method to introduce the triazole moiety into the molecule . Lithiation reactions are used to introduce substituents at specific positions on the cyclopropane ring, which can then be further modified . Photochemical ring contraction has also been employed to create cyclopropanone derivatives from pyrrolinones, which can be further transformed into tert-butyl carbamate derivatives .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be characterized using various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction. Vibrational frequency analysis and computational methods such as DFT are used to predict and confirm the molecular geometry and electronic structure . Heteronuclear NMR experiments are particularly useful for elucidating the structure of molecules containing triazole rings . X-ray diffraction studies provide definitive information on the crystal structure and intermolecular interactions .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in a range of chemical reactions. Cycloadditions are a key reaction type, allowing for the construction of complex heterocyclic systems . These reactions can be catalyzed by metals such as copper, and the regio- and stereochemistry of the products can be controlled under certain conditions . The reactivity of these compounds with various electrophiles and nucleophiles has been explored, leading to a diverse array of functionalized products .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect properties such as solubility, melting point, and reactivity. Computational studies provide insights into the electronic properties, such as HOMO-LUMO gaps, which are indicative of chemical stability and reactivity . Experimental studies, including IR and NMR spectroscopy, complement these findings and provide detailed information on the molecular vibrations and electronic environment of the atoms within the molecule .

科学的研究の応用

Antibacterial Agents

- Scientific Field : Pharmaceuticals

- Application Summary : Compounds containing the 1,2,4-triazole ring in their structure are characterised by multidirectional biological activity. A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core .

- Results or Outcomes : The results indicate that 1,2,4-triazole and its derivatives have significant antibacterial activity. This could be useful in dealing with the escalating problems of microbial resistance .

Antifungal Agents

- Scientific Field : Pharmaceuticals

- Application Summary : Triazoles are featured in many kinds of drugs, including antifungal drugs . Notable triazoles include fluconazole and itraconazole .

- Results or Outcomes : The results indicate that 1,2,4-triazole and its derivatives have significant antifungal activity. This could be useful in dealing with various fungal infections .

Anticancer Agents

- Scientific Field : Pharmaceuticals

- Application Summary : Compounds containing a triazole are one of the significant heterocycles that exhibit broad biological activities, such as anticancer activities . A great quantity of drugs with a triazole structure has been developed and proved, for example, Letrozole, anastrozole, and vorozole as anticancer drugs are very effective .

- Results or Outcomes : The results indicate that 1,2,4-triazole and its derivatives have significant anticancer activity. This could be useful in dealing with various types of cancer .

Antiviral Agents

- Scientific Field : Pharmaceuticals

- Application Summary : Triazoles and their derivatives have significant biological properties including antiviral activities . For example, Ribavirin is a broad-spectrum antiviral drug used in the treatment of hepatitis .

- Results or Outcomes : The results indicate that 1,2,4-triazole and its derivatives have significant antiviral activity. This could be useful in dealing with various viral infections .

Anticonvulsant Agents

- Scientific Field : Pharmaceuticals

- Application Summary : Compounds containing a triazole have an important application value in various fields, such as anticonvulsant .

- Results or Outcomes : The results indicate that 1,2,4-triazole and its derivatives have significant anticonvulsant activity. This could be useful in dealing with various convulsive disorders .

Analgesic Agents

Safety And Hazards

The safety and hazards of a compound are extremely important, especially if the compound is used in industry or medicine. This could include toxicity data, flammability, environmental impact, and safety measures that need to be taken while handling the compound.

将来の方向性

Future directions could involve potential applications of the compound, further studies that could be done, or improvements that could be made to the synthesis process.

特性

IUPAC Name |

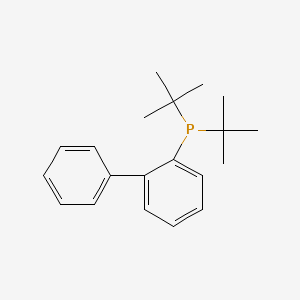

tert-butyl N-[(4-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O2S/c1-11(2,3)17-10(16)12-6-8-13-14-9(18)15(8)7-4-5-7/h7H,4-6H2,1-3H3,(H,12,16)(H,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKEBRKREEAVQSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NNC(=S)N1C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370845 | |

| Record name | tert-Butyl [(4-cyclopropyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729748 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

tert-Butyl ((4-cyclopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)carbamate | |

CAS RN |

306935-44-4 | |

| Record name | tert-Butyl [(4-cyclopropyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。